2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride
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Overview
Description
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride is a complex organic compound that belongs to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to perphenazine, a well-known antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride involves multiple steps. The initial step typically includes the chlorination of phenothiazine to form 2-chloro-10H-phenothiazine. This intermediate is then reacted with 3-chloropropylamine to form 3-(2-chloro-10H-phenothiazin-10-yl)propylamine. The next step involves the reaction of this intermediate with piperazine to form 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethanol. Finally, this compound is esterified with 4-aminobutanoic acid and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The chlorine atom on the phenothiazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in treating psychotic disorders, anxiety, and depression.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps to alleviate symptoms of psychosis by reducing dopamine activity. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Perphenazine: A closely related compound with similar antipsychotic properties.
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.
Fluphenazine: Known for its long-acting effects in managing schizophrenia.
Uniqueness
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of phenothiazine and piperazine moieties enhances its efficacy and reduces side effects compared to other similar compounds .
Properties
Molecular Formula |
C25H34Cl2N4O2S |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;hydrochloride |
InChI |
InChI=1S/C25H33ClN4O2S.ClH/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H |
InChI Key |
QLSODQWNKDAMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN.Cl |
Origin of Product |
United States |
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